molecular formula C19H20N2O6 B583630 Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 CAS No. 1346598-85-3

Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3

Cat. No. B583630
CAS RN: 1346598-85-3
M. Wt: 375.354
InChI Key: IGNRJIWLJYGTJZ-QAJMAZIPSA-N
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Description

Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 is the labelled analogue of Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid, which is an impurity of Eprosartan . It is a small molecule with a molecular formula of C16[13C]3H20N2O6 and a molecular weight of 375.35 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidenepropanedioic acid . The InChI string and SMILES notation provide a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 is a small molecule with a molecular formula of C16[13C]3H20N2O6 and a molecular weight of 375.35 .

Scientific Research Applications

Applications in Green Chemistry and Solvent Properties

  • Versatile Solvent Alternatives : DES, formed between quaternary ammonium salts and carboxylic acids, showcase properties similar to ionic liquids, making them versatile solvent alternatives. The physical properties of these DES are influenced significantly by the structure of the carboxylic acid component. The insights into these properties are gained through models accounting for the mole fraction of carboxylic acid in the mixture and theories like hole-theory. The properties such as viscosity, conductivity, and surface tension of these DES highlight their potential applications across various fields, including as solvents for metal oxides, indicating potential for metal extraction applications (Abbott et al., 2004).

  • Green Synthesis of Heterocyclic Compounds : DES are employed in the green synthesis of heterocyclic compounds like 4-thiazolidinone-5-carboxylic acid, which have diverse applications in agriculture, industry, and pharmaceutical fields. The synthesis process emphasizes green chemistry principles, such as being cost-effective, environmentally benign, and having short reaction times, highlighting the role of DES as green solvents (Shaikh et al., 2022).

Applications in Drug Solubilization and Pharmaceutical Cocrystals

  • Drug Solubilization Vehicle : DES, specifically formed by mixing choline chloride with hydrogen bond donors, are investigated for their potential as drug solubilization vehicles. Their non-reactive nature with water, biodegradability, and acceptable toxicity profiles make them promising for increasing exposure of poorly soluble compounds in preclinical studies (Morrison et al., 2009).

  • Pharmaceutical Cocrystals of Eprosartan Mesylate : Eprosartan mesylate, an angiotensin II antagonist, is used as an antihypertensive drug. Its poor bioavailability, limited by solubility, has led to research on the formation of pharmaceutical cocrystals. The hydrogen bond interactions between eprosartan mesylate and pharmaceutical coformers are explored, highlighting the potential of cocrystals to improve solubility and thus bioavailability (Bhandaru et al., 2015).

properties

IUPAC Name

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)/i15+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRJIWLJYGTJZ-QAJMAZIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=[13C]([13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747576
Record name ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346598-85-3
Record name ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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